REACTION_SMILES
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[C:31](=[O:32])([OH:33])[O-:34].[CH3:36][c:37]1[cH:38][cH:39][cH:40][cH:41][cH:42]1.[Cl:43][CH2:44][Cl:45].[F:24][C:25]([F:26])([F:27])[C:28]([OH:29])=[O:30].[NH2:1][CH2:2][CH2:3][c:4]1[cH:5][nH:6][c:7]2[cH:8][cH:9][cH:10][cH:11][c:12]12.[Na+:35].[O:13]1[CH2:14][CH2:15][c:16]2[c:17]1[cH:18][cH:19][c:20]([CH:22]=[O:23])[cH:21]2>>[NH:1]1[CH2:2][CH2:3][c:4]2[c:5]([nH:6][c:7]3[cH:8][cH:9][cH:10][cH:11][c:12]23)[CH:22]1[c:20]1[cH:19][cH:18][c:17]2[c:16]([cH:21]1)[CH2:15][CH2:14][O:13]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCCc1c[nH]c2ccccc12
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O=Cc1ccc2c(c1)CCO2
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Name
|
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Type
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product
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Smiles
|
c1ccc2c3c([nH]c2c1)C(c1ccc2c(c1)CCO2)NCC3
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |